2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one
Description
2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one is a phthalazine derivative characterized by a bicyclic phthalazin-1-one core substituted with bromophenyl and chlorophenyl groups at the 2- and 4-positions, respectively. The synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions starting from halogenated phthalazine precursors, as demonstrated in Scheme 1 of , where 4-benzyl-1-chlorophthalazine reacts with amines or thiocyanate to yield substituted analogs . The bromine and chlorine substituents enhance lipophilicity and electronic effects, which may influence binding affinity to biological targets such as histamine receptors or viral proteases .
Properties
IUPAC Name |
2-(4-bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN2O/c21-14-7-11-16(12-8-14)24-20(25)18-4-2-1-3-17(18)19(23-24)13-5-9-15(22)10-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDBPNNDKXBQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents used include ethanol, methanol, or acetonitrile.
- Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.
- Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
- Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification steps is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s bromine and chlorine substituents increase molecular weight compared to Azelastine HCl and Desmethylazelastine, likely enhancing lipophilicity and membrane permeability .
- Azelastine HCl’s pKa of 8.88 suggests partial ionization at physiological pH, influencing solubility and receptor binding. The absence of pKa data for the target compound warrants further study.
Pharmacological Activity
Docking studies and experimental data highlight the role of substituents in biological activity:
Key Observations :
- The target compound’s bromine substituent could improve binding via hydrophobic interactions but may reduce solubility.
- Azelastine HCl’s 4-(4-chlorophenyl)methyl group is critical for H1-receptor antagonism . Replacement with bromophenyl in the target compound may alter selectivity or potency.
Hydrogen Bonding and Crystal Packing
emphasizes hydrogen bonding’s role in molecular aggregation and crystal stability . The target compound’s phthalazin-1-one core can act as a hydrogen bond acceptor, while halogen substituents (Br, Cl) participate in halogen bonding. In contrast, Azelastine’s methylazepane group may form weaker van der Waals interactions, affecting crystallization behavior .
Biological Activity
2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one is a member of the phthalazinone class, which is characterized by its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₄H₉BrClN₂O
- Molecular Weight : Approximately 343.59 g/mol
- Structure : The compound features a phthalazinone core with bromine and chlorine substituents that enhance its biological activity.
The biological activity of 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, which may reduce the production of pro-inflammatory mediators.
- Cellular Receptor Interaction : It may interact with cellular receptors to induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have reported that phthalazinone derivatives, including 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one, possess antimicrobial properties. They have been tested against various bacterial strains, showing promising results in inhibiting growth and proliferation.
Anticancer Properties
The anticancer potential of this compound has been investigated in various studies. For instance:
- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7, HepG2) demonstrated that the compound induces apoptosis and cell cycle arrest, particularly in the G2/M phase.
- Mechanistic Insights : The mechanism involves topoisomerase II inhibition, which disrupts DNA replication in cancer cells, leading to increased cell death rates.
Cardiovascular Effects
Research has also explored the β-adrenergic blocking activity of related compounds. Derivatives of 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one have shown significant inhibition of norepinephrine-induced contractions in aortic ring models, suggesting potential cardiovascular applications.
Case Studies and Research Findings
Several studies highlight the biological activity and therapeutic potential of 2-(4-Bromophenyl)-4-(4-chlorophenyl)phthalazin-1-one:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
